1,3-Benzenediol, 4,4'-thiobis[2-methyl-
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Overview
Description
4,4’-Thiobis[2-methylresorcinol] is a heterocyclic organic compound with the molecular formula C14H14O4S and a molecular weight of 278.32 g/mol . It is also known by its IUPAC name, 4-(2,4-dihydroxy-3-methylphenyl)sulfanyl-2-methylbenzene-1,3-diol . This compound is characterized by the presence of two resorcinol units linked by a sulfur atom, making it a unique and versatile chemical in various applications.
Preparation Methods
The synthesis of 4,4’-thiobis[2-methylresorcinol] typically involves the reaction of 2-methylresorcinol with sulfur or sulfur-containing reagents under controlled conditions. One common method includes the use of sodium sulfide (Na2S) as a sulfur source, reacting with 2-methylresorcinol in an organic solvent such as ethanol or methanol . The reaction is usually carried out at elevated temperatures to facilitate the formation of the thiobis linkage.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
4,4’-Thiobis[2-methylresorcinol] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfur linkage to a thiol group.
Substitution: The hydroxyl groups in the resorcinol units can undergo substitution reactions with halogens or other electrophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution . Major products formed from these reactions include sulfoxides, sulfones, and halogenated derivatives.
Scientific Research Applications
4,4’-Thiobis[2-methylresorcinol] has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’-thiobis[2-methylresorcinol] involves its interaction with various molecular targets. In biological systems, it can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells . The compound’s sulfur linkage plays a crucial role in its ability to interact with and stabilize reactive oxygen species.
In industrial applications, its mechanism of action is related to its ability to form stable polymers and resins, enhancing the material properties of the final products .
Comparison with Similar Compounds
4,4’-Thiobis[2-methylresorcinol] can be compared with other similar compounds such as:
4,4’-Sulfinylbis[2-methylresorcinol]: This compound has a sulfinyl linkage instead of a thiobis linkage, resulting in different chemical and physical properties.
4,4’-Butylidenebis(6-tert-butyl-m-cresol): Known for its use as an antioxidant in the rubber and plastics industries, this compound has a butylidene linkage and tert-butyl groups, making it more hydrophobic and thermally stable.
The uniqueness of 4,4’-thiobis[2-methylresorcinol] lies in its specific sulfur linkage and the presence of hydroxyl groups, which confer distinct reactivity and stability compared to its analogs.
Properties
CAS No. |
28341-66-4 |
---|---|
Molecular Formula |
C14H14O4S |
Molecular Weight |
278.33 g/mol |
IUPAC Name |
4-(2,4-dihydroxy-3-methylphenyl)sulfanyl-2-methylbenzene-1,3-diol |
InChI |
InChI=1S/C14H14O4S/c1-7-9(15)3-5-11(13(7)17)19-12-6-4-10(16)8(2)14(12)18/h3-6,15-18H,1-2H3 |
InChI Key |
IQPFAEANKOAQPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1O)SC2=C(C(=C(C=C2)O)C)O)O |
Origin of Product |
United States |
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